molecular formula C18H28D9NO2 B1164850 D-erythro-Sphingosine, D9

D-erythro-Sphingosine, D9

カタログ番号: B1164850
分子量: 309
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-erythro-Sphingosine, D9, also known as this compound, is a useful research compound. Its molecular formula is C18H28D9NO2 and its molecular weight is 309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Total Synthesis

The total synthesis of D-erythro-sphingosine has been achieved using chiral methods starting from D-galactose. This synthesis involves creating an azidosphingosine intermediate that yields highly homogeneous sphingosine with minimal olefin isomerization, demonstrating its optically pure nature .

Analytical Techniques

Recent advancements have introduced highly sensitive analytical methods for detecting sphingolipids, including D-erythro-sphingosine. A single-phase extraction method allows for the rapid quantification of sphingolipids in biological tissues, providing insights into their roles in metabolic diseases and inflammation .

Role in Cell Signaling

D-erythro-sphingosine is recognized as a bioactive lipid that mediates various cellular responses. It is involved in the regulation of apoptosis, cell proliferation, and inflammation. Its metabolites, such as sphingosine-1-phosphate, are critical signaling molecules that influence immune responses and vascular integrity .

Implications in Disease

Research indicates that alterations in sphingolipid metabolism, including changes in D-erythro-sphingosine levels, are associated with several diseases:

  • Cancer : Sphingolipids have been implicated in tumor progression and metastasis. For instance, ceramide derived from D-erythro-sphingosine can induce apoptosis in cancer cells .
  • Neurological Disorders : Abnormal sphingolipid metabolism has been linked to neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis .
  • Metabolic Disorders : Dysregulation of sphingolipid levels can contribute to obesity and diabetes by affecting insulin signaling pathways .

Cancer Therapy

D-erythro-sphingosine has shown promise as a therapeutic agent in cancer treatment due to its pro-apoptotic properties. Studies have demonstrated that ceramide generated from sphingosine can enhance the efficacy of chemotherapeutic agents by promoting cancer cell death .

Anti-inflammatory Effects

Research suggests that D-erythro-sphingosine can modulate inflammatory responses. By influencing the production of cytokines and other inflammatory mediators, it may offer therapeutic benefits in conditions like inflammatory bowel disease .

Case Study 1: Sphingolipid Profiling

A study on germ-free versus specific pathogen-free mice revealed significant differences in sphingolipid profiles, including levels of D-erythro-sphingosine. The findings suggest that gut microbiota may influence sphingolipid metabolism and consequently affect host immunity .

Case Study 2: Cancer Cell Response

In vitro studies have shown that treatment with D-erythro-sphingosine leads to increased apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of mitochondrial membrane potential .

特性

分子式

C18H28D9NO2

分子量

309

外観

Unit:1 mgSolvent:nonePurity:98+%Physical solid

同義語

15,15,16,16,17,17,18,18,18-D9-2-Amino-octadec-4-ene-1,3-diol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。